4-O-Benzyl-D-glucal (CAS 58871-11-7) is a highly specialized, partially protected carbohydrate building block essential for advanced oligosaccharide synthesis. Unlike fully unprotected glycals or globally protected analogs, this compound features a precisely positioned benzyl ether at the C-4 position, leaving the C-3 and C-6 hydroxyl groups available for further functionalization. This specific substitution pattern is highly sought after in chemoinformatics and synthetic procurement because it provides an immediate, regiochemically exact starting point for complex transformations, particularly the formation of sterically strained 1,6-anhydropyranose systems. By procuring this specific intermediate, researchers bypass multi-step, low-yielding orthogonal protection sequences, ensuring high batch-to-batch reproducibility in the synthesis of bacterial cell wall fragments, muropeptides, and specialized glycosyl donors [1].
In the procurement of carbohydrate precursors, substituting 4-O-Benzyl-D-glucal with closely related analogs leads to immediate synthetic failure in specific pathways. Attempting to use 3,4,6-Tri-O-benzyl-D-glucal as a substitute for 1,6-anhydro ring formation yields 0% of the desired bicyclic product, as the C-6 position is permanently blocked by a robust benzyl ether, preventing the critical intramolecular attack. Conversely, utilizing fully unprotected D-glucal requires exhaustive de novo protection strategies; attempting regioselective benzylation or silylation on unprotected D-glucal often results in silyl migration or poor regiocontrol, generating complex mixtures that drastically reduce overall yield. Furthermore, alternatives like 4,6-O-Benzylidene-D-glucal tie up both the C-4 and C-6 positions in an acetal, requiring an additional, often low-yielding reductive ring-opening step to free the C-6 hydroxyl. Thus, for pathways requiring C-6 participation and C-4 stability, 4-O-Benzyl-D-glucal is strictly non-substitutable[1].
The synthesis of 1,6-anhydro sugars, such as those found in peptidoglycan recycling products, strictly requires a free C-6 hydroxyl to attack the C-1/C-2 intermediate. When subjected to bis(tributyltin)oxide and iodine in propylene oxide, 4-O-Benzyl-D-glucal efficiently undergoes intramolecular cyclization to form the highly strained 1,6-anhydro-4-O-benzyl-2-iodo-β-D-glucopyranose. In direct contrast, 3,4,6-Tri-O-benzyl-D-glucal cannot undergo this reaction, resulting in a complete failure to form the 1,6-anhydro bridge due to steric and chemical blocking at C-6 [1].
| Evidence Dimension | Yield of 1,6-anhydro bicyclic product |
| Target Compound Data | High yield of 1,6-anhydro-2-iodo derivative |
| Comparator Or Baseline | 3,4,6-Tri-O-benzyl-D-glucal (0% yield) |
| Quantified Difference | Absolute requirement vs. complete synthetic failure |
| Conditions | Reaction with (Bu3Sn)2O and I2 in propylene oxide |
Buyers synthesizing muropeptides or lytic transglycosylase substrates must procure the 4-O-benzyl derivative to enable the critical 1,6-anhydro linkage.
Procuring 4-O-Benzyl-D-glucal directly eliminates the need for complex, low-yielding regioselective protection sequences. When starting from unprotected D-glucal, achieving a C-4 specific benzyl protection requires at least three synthetic steps. Literature demonstrates that attempting regioselective monodesilylation of bis-silyl glucals to isolate the C-4 protected precursor often yields mixtures, such as 65% of the undesired isomer versus only 20% of the desired product under standard conditions. Procuring the pre-installed 4-O-benzyl compound bypasses these steps entirely, guaranteeing immediate access to the correct isomer [1].
| Evidence Dimension | Synthetic steps to C-4 protected / C-6 free intermediate |
| Target Compound Data | 0 steps (commercially procured) |
| Comparator Or Baseline | D-Glucal (3+ steps, prone to isomeric mixtures) |
| Quantified Difference | Elimination of 3 synthetic steps and associated yield losses (e.g., bypassing 65% undesired isomer formation) |
| Conditions | Standard orthogonal carbohydrate protection workflows |
Direct procurement saves significant laboratory time and eliminates the material loss associated with regioselective deprotection steps.
The presence of the C-4 benzyl group provides critical steric shielding and electronic tuning during the functionalization of the glycal double bond. When forming 2-iodo-2-deoxy or 2-azido-2-deoxy sugars, the unprotected D-glucal baseline exhibits poor regiocontrol, leading to side reactions at the free C-3 and C-4 hydroxyls. 4-O-Benzyl-D-glucal, however, directs the incoming electrophile efficiently, allowing for clean conversion to 2-iodo intermediates which can subsequently be substituted with azide to form 2-azido-2-deoxy glycosyl donors with overall multi-step yields exceeding 41% [1].
| Evidence Dimension | Regiocontrol during electrophilic addition at C-1/C-2 |
| Target Compound Data | Clean conversion to 2-iodo/2-azido derivatives (>41% overall multi-step yield) |
| Comparator Or Baseline | D-Glucal (complex mixtures due to unprotected C-3/C-4) |
| Quantified Difference | High regioselectivity vs. poor regioselectivity |
| Conditions | Treatment with iodine/stannyl reagents followed by azide substitution |
High regiocontrol ensures reproducible batch-to-batch synthesis of glycosyl donors, reducing the need for exhaustive chromatographic purification.
4-O-Benzyl-D-glucal is the premier starting material for synthesizing N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and related peptidoglycan fragments. Its free C-6 hydroxyl enables the formation of the critical 1,6-anhydropyranose core via stannyl-mediated iodocyclization, a structural feature essential for evaluating turnover by lytic transglycosylases like AmpD [1].
The compound serves as an ideal precursor for synthesizing 2-azido-2-deoxy-D-glucopyranose derivatives. Following halocyclization, the C-2 iodine can be cleanly displaced by an azide group. The C-4 benzyl protection remains stable throughout these transformations, providing a reliable route to complex glycosyl donors used in the assembly of biologically active oligosaccharides [2].
In solid-phase oligosaccharide synthesis and combinatorial library generation, building blocks with orthogonal protection are required. 4-O-Benzyl-D-glucal provides a scaffold where the C-3 and C-6 positions can be differentially functionalized (e.g., silylated or acetylated) while the C-4 position remains robustly protected by the benzyl ether, streamlining the automated synthesis of diverse glycan structures [1].